molecular formula C12H5ClF3N3O2S B1275928 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676153-48-3

5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1275928
CAS No.: 676153-48-3
M. Wt: 347.7 g/mol
InChI Key: SWWLTWBWFAYFLF-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold are recognized for their significant potential in developing therapeutics for inflammatory and autoimmune diseases . Core Research Value & Applications: The primary research application of this compound is as a key building block in the synthesis of potent and selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, with derivatives showing promise as selective protein inhibitors and in anticancer research . The carboxylic acid moiety at the 2-position allows for further functionalization, typically through amide bond formation or esterification, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . The 7-trifluoromethyl group is a common feature in active compounds, while the 5-chlorothiophene substituent is designed to fine-tune molecular interactions within the enzyme's affinity pocket, potentially enhancing potency and selectivity . Important Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3N3O2S/c13-9-2-1-7(22-9)5-3-8(12(14,15)16)19-10(17-5)4-6(18-19)11(20)21/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWLTWBWFAYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrazolo[1,5-a]pyrimidine Core

  • Starting from 5-cyano-2-methylpyridine or similar nitrile-containing pyridine derivatives, condensation with hydrazine or hydrazine derivatives forms the pyrazole ring fused to the pyrimidine.
  • The intermediate nitrile can be selectively reduced to aldehyde or converted to carboxylic acid derivatives through oxidation or hydrolysis steps.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at the 7-position is introduced either by direct trifluoromethylation of the pyrazolo[1,5-a]pyrimidine scaffold or by using trifluoromethyl-substituted starting materials.
  • Common methods include nucleophilic trifluoromethylation using reagents like Ruppert–Prakash reagent (TMSCF3) or electrophilic trifluoromethylation under catalytic conditions.

Incorporation of the 5-Chlorothiophen-2-yl Substituent

  • The 5-chlorothiophen-2-yl group is introduced via cross-coupling reactions such as Suzuki-Miyaura coupling between a halogenated pyrazolo[1,5-a]pyrimidine intermediate and 5-chlorothiophen-2-yl boronic acid or ester.
  • Alternatively, direct substitution reactions on the pyrazolo[1,5-a]pyrimidine core with chlorothiophene derivatives under palladium catalysis can be employed.

Final Carboxylic Acid Formation

  • The carboxylic acid at the 2-position can be obtained by hydrolysis of ester intermediates or oxidation of aldehyde precursors.
  • Typical conditions involve acidic or basic hydrolysis, often under reflux, followed by purification steps.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of 5-cyano-2-methylpyridine with hydrazine derivatives, LiHMDS, THF, low temperature Pyrazolo[1,5-a]pyrimidine nitrile intermediate
2 Nitrile reduction DIBAL-H in DCM, low temperature Aldehyde intermediate
3 Cyclization/functionalization Reaction with pyrimidinylidene ammonium diphenylphosphinate in DMF, heating Fused heterocyclic core formation
4 Introduction of trifluoromethyl group Use of trifluoromethylated precursors or trifluoromethylation reagents Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine
5 Cross-coupling Pd-catalyzed Suzuki coupling with 5-chlorothiophen-2-yl boronic acid 5-(5-Chlorothiophen-2-yl) substitution
6 Carboxylic acid formation Hydrolysis or oxidation under acidic/basic conditions Final 2-carboxylic acid derivative

Detailed Research Findings and Data

  • Yamamoto et al. (2018) described the synthesis of pyrazolo[1,5-a]pyridine analogues involving condensation of nitrile pyridine derivatives with hydrazine, followed by functional group transformations to yield carboxylic acid derivatives in moderate to good yields (33-93%) depending on reaction conditions and substituents.
  • The trifluoromethyl group introduction is often achieved through nucleophilic trifluoromethylation or via trifluoromethyl-substituted starting materials, ensuring regioselectivity at the 7-position.
  • Suzuki coupling reactions for attaching heteroaryl groups such as chlorothiophene are well-documented, typically employing Pd catalysts under mild conditions to afford high yields and selectivity.
  • Characterization of intermediates and final compounds is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify structure and purity.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation LiHMDS, THF, -5°C to RT, 19 h High yield (up to 93%)
Nitrile reduction DIBAL-H, DCM, -78°C to RT, 4 h Moderate yield (~33%)
Cyclization DMF, 80°C, 18-22 h Yields vary (7-22%) depending on reagents
Trifluoromethyl introduction TMSCF3 or trifluoromethylated precursors Regioselective for 7-position
Cross-coupling (chlorothiophene) Pd catalyst, base, ethanol or DMF, reflux High selectivity and yield
Carboxylic acid formation Acidic/basic hydrolysis, reflux Final purification by recrystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound is investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structural features may allow it to interact with targets such as kinases or other enzymes involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chlorothiophene moiety may facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorothiophen-2-yl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 5-(5-Bromothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 5-(5-Chlorothiophen-2-yl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Uniqueness

The presence of both a chlorothiophene and a trifluoromethyl group in 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid makes it unique compared to its analogs. These groups can significantly influence the compound’s electronic properties, reactivity, and biological activity, potentially offering advantages in specific applications such as increased potency or selectivity in drug development.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Biological Activity

5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine
  • Functional Groups : Trifluoromethyl group and chlorothiophene moiety

The molecular formula is C12H5ClF3N3O2SC_{12}H_5ClF_3N_3O_2S, with a molecular weight of approximately 319.69 g/mol. Its unique combination of functional groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzymes : It may inhibit key enzymes involved in cell signaling pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular responses.

Research indicates that the compound can effectively bind to these targets due to its structural characteristics, leading to the modulation of various biological processes .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro Studies : Tests on cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation. Specific IC50 values indicate effective concentrations for inducing cytotoxic effects .
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF7 (Breast Cancer)8.3Inhibition of cell cycle progression

Anti-inflammatory Properties

Research has also suggested anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

  • Case Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to inhibit the PI3K/Akt signaling pathway .
  • Anti-inflammatory Study : Another study investigated the anti-inflammatory effects in a murine model of acute inflammation. Results showed a marked decrease in inflammatory markers after administration of the compound, supporting its therapeutic potential .

Q & A

Q. What synthetic methods are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves coupling reactions under inert atmospheres. For example, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives are synthesized using bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) and triethylamine (Et3_3N) in 1,4-dioxane, followed by palladium-catalyzed cross-coupling with arylboronic acids at 110°C for 24 hours . Yields range from 62% to 70%, with purification via column chromatography and recrystallization .

Q. How is structural characterization performed for these compounds?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretching).
  • Mass spectrometry (MS) for molecular weight validation.
  • Single-crystal X-ray diffraction to resolve atomic arrangements, as demonstrated for analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Q. What are the critical parameters for ensuring reaction reproducibility?

  • Inert atmosphere (argon/nitrogen) to prevent oxidation.
  • Stoichiometric control of reagents (e.g., PyBroP:substrate = 1.3:1).
  • Temperature optimization : Reflux conditions (e.g., 110°C for 24 hours) improve coupling efficiency .

Advanced Research Questions

Q. How can computational chemistry optimize the design of pyrazolo[1,5-a]pyrimidine derivatives for specific biological targets?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and binding affinities. For example, reaction path search methods minimize trial-and-error by simulating intermediates and transition states, as employed by ICReDD for reaction design . Molecular docking studies can further prioritize analogs for synthesis, such as those targeting kinase inhibitors or benzodiazepine receptors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR/IR data with crystallographic results (e.g., X-ray-derived bond lengths vs. calculated values) .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.5%) indicate impurities or hydration .
  • Dynamic NMR experiments to assess conformational flexibility in solution .

Q. How are reaction conditions optimized to mitigate low yields or byproduct formation?

  • Solvent screening : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates.
  • Catalyst tuning : Palladium catalysts (e.g., PdCl2_2(PPh3_3)2_2) improve cross-coupling efficiency .
  • Additive effects : Triethylamine neutralizes HCl byproducts in POCl3_3-mediated chlorination reactions .

Q. What methodologies validate the biological activity of these compounds in enzyme inhibition assays?

  • Kinetic assays : Measure IC50_{50} values against targets like HMG-CoA reductase or COX-2 using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for benzodiazepine receptors) quantify affinity .
  • Metabolic stability tests : Microsomal incubation assesses susceptibility to cytochrome P450 degradation .

Methodological Resources

  • Data Management : Chemical software (e.g., Gaussian, Schrödinger Suite) enables virtual screening and reaction simulation, reducing experimental redundancy .
  • Crystallography Protocols : Refinement parameters (e.g., R factor < 0.06) ensure high-resolution structural models .
  • Synthetic Workflows : Stepwise protocols for chlorination, Suzuki-Miyaura coupling, and recrystallization are detailed in and .

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